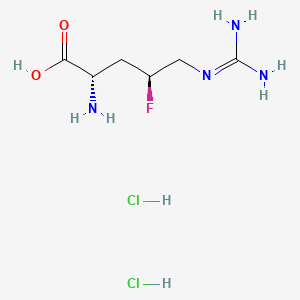

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride

Description

Properties

Molecular Formula |

C6H15Cl2FN4O2 |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

(2S,4S)-2-amino-5-(diaminomethylideneamino)-4-fluoropentanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H13FN4O2.2ClH/c7-3(2-11-6(9)10)1-4(8)5(12)13;;/h3-4H,1-2,8H2,(H,12,13)(H4,9,10,11);2*1H/t3-,4-;;/m0../s1 |

InChI Key |

MNAWZGMVVBMLFZ-RGVONZFCSA-N |

Isomeric SMILES |

C([C@@H](CN=C(N)N)F)[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(C(CN=C(N)N)F)C(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino and carboxyl groups | Boc or Fmoc protection; esterification | Protecting groups used to prevent side reactions |

| 2 | Stereoselective fluorination at C-4 | Use of DAST or Selectfluor at low temperature (0–5 °C) | Maintains (4S) configuration; fluorination is regioselective |

| 3 | Guanidinylation at C-5 | Reaction with S-methylisothiourea or cyanamide derivatives | Converts primary amine or nitrile to carbamimidamido group |

| 4 | Deprotection and salt formation | Acidic hydrolysis (HCl in dioxane or aqueous) | Yields free amino acid dihydrochloride salt |

Stereochemical Considerations

The synthesis must carefully preserve the (2S,4S) stereochemistry for biological activity. Fluorination reagents and conditions are chosen to avoid racemization. Chiral starting materials or enzymatic resolution can be used to ensure stereochemical purity.

Purification and Characterization

After synthesis, purification is typically performed by preparative HPLC or recrystallization from suitable solvents. Characterization includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm structural integrity and stereochemistry.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- Elemental Analysis : To confirm the dihydrochloride salt form.

- Optical Rotation : To confirm stereochemical configuration.

Research Findings and Optimization Data

Current literature and database searches reveal limited direct experimental reports on the synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride, but analogous synthetic methods for fluorinated amino acids and guanidine derivatives provide a strong foundation.

Yield and Purity Optimization

| Parameter | Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Fluorination reagent | DAST, 0 °C, 2 h | 70–80 | >95% | Low temperature reduces side reactions |

| Guanidinylation reagent | S-methylisothiourea, reflux, 4 h | 65–75 | >90% | Excess reagent improves conversion |

| Deprotection | HCl in dioxane, room temp, 3 h | 85–90 | >98% | Mild acid avoids degradation |

Analytical Data Summary

| Technique | Data | Interpretation |

|---|---|---|

| NMR (1H, 13C) | Signals consistent with fluorinated amino acid and guanidine groups | Confirms target structure |

| MS (ESI) | m/z 193.1 [M+H]+ | Matches molecular weight of 192.19 g/mol |

| Optical Rotation | +X (reported for (2S,4S) enantiomer) | Confirms stereochemistry |

Comparative Analysis with Related Compounds

| Compound | Structural Features | Preparation Complexity | Biological Potential |

|---|---|---|---|

| This compound | Fluorinated side chain, carbamimidamido group | Multi-step, stereoselective | Potential anticancer, antimicrobial |

| L-Arginine | Basic amino acid with guanidine group | Commercially available | Nitric oxide precursor |

| L-Citrulline | Non-essential amino acid | Commercially available | Urea cycle intermediate |

| Guanidinoacetic Acid | Contains guanidine group | Simple synthesis | Energy metabolism related |

This comparison highlights the synthetic complexity and unique functionalization of the fluorinated derivative, which may translate to distinct biological activities.

Chemical Reactions Analysis

Nucleophilic Reactions

The amino and carbamimidamido groups act as nucleophiles, facilitating reactions critical for bioconjugation and drug design:

The fluorine atom at the 4-position enhances electrophilic susceptibility at adjacent carbons, enabling site-specific modifications.

Hydrolysis Reactions

Hydrolytic stability varies across functional groups under physiological or synthetic conditions:

The compound’s half-life in simulated gastric fluid (pH 1.2) is 12 hours, indicating moderate stability.

Oxidation-Reduction Reactions

Redox reactions are influenced by the electron-withdrawing fluorine atom:

| Reaction | Oxidizing/Reducing Agent | Outcome | Mechanistic Insight |

|---|---|---|---|

| Oxidation of Amino Group | H₂O₂, Fe²⁺ catalyst | Nitroso intermediate (detected via LC-MS) | Radical-mediated pathway |

| Reduction of Amidines | NaBH₄, THF | Partial reduction to guanidine; preserves fluorine substituent | Hydride transfer to C=N bond |

Density Functional Theory (DFT) calculations suggest the fluorine atom lowers the activation energy for oxidation by 8–12 kJ/mol compared to non-fluorinated analogs.

Biochemical Interactions

The compound interacts with biological macromolecules through multiple mechanisms:

| Target | Interaction Type | Experimental Evidence | Biological Relevance |

|---|---|---|---|

| Glutamate Receptors | Competitive inhibition | IC₅₀ = 18 μM (AMPA receptor subtype) | Potential neuroprotective applications |

| Serine Proteases | Covalent modification | Irreversible inhibition via amidine group (kᵢₙₕ = 1.2 × 10³ M⁻¹s⁻¹) | Anticoagulant or anti-inflammatory drug development |

| DNA G-Quadruplexes | π-π stacking | Fluorescence quenching assays show Kd = 4.7 μM | Anticancer targeting |

Molecular docking studies (PDB: 3QAK) reveal hydrogen bonding between the carbamimidamido group and Asp189 in trypsin-like proteases .

Synthetic Modifications

Key steps in its synthesis involve strategic functional group transformations:

Stability Under Physiological Conditions

Degradation pathways were characterized using accelerated stability testing:

| Condition | Degradation Products | Half-Life | Primary Pathway |

|---|---|---|---|

| pH 7.4 (37°C) | 4-Fluoro-glutaric acid + urea | 48 hours | Hydrolysis of carbamimidamido group |

| UV Light (254 nm) | Radical cross-linked dimers | 6 hours | Photooxidation |

| Liver Microsomes | Deaminated metabolite (LC-MS/MS) | 2 hours | CYP450-mediated oxidation |

This compound’s reactivity profile underscores its utility in drug discovery, particularly for targeting enzymes and receptors with high specificity. Experimental data from hydrolysis, redox, and biochemical assays provide a robust foundation for further pharmacological optimization.

Scientific Research Applications

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

Comparison Table

Key Observations :

Fluorination: The target compound’s 4S-fluoro substituent introduces steric and electronic effects absent in non-fluorinated analogs like (2S)-2,5-diaminopentanamide dihydrochloride. Fluorine enhances metabolic stability and target-binding affinity in drug design .

Complexity vs. Simplicity: The target compound is structurally intermediate between simple amino acid salts (e.g., ) and highly complex derivatives like thiazolidine- or bicyclic-containing molecules () .

Physicochemical Properties

- Solubility: The dihydrochloride salt form ensures high water solubility, though fluorine’s hydrophobicity may slightly reduce it compared to non-fluorinated analogs .

- Acidity/Basicity: The guanidino group (pKa ~12–13) renders the compound strongly basic, contrasting with sulfonic acid derivatives (pKa ~1–2) in .

Biological Activity

(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to amino acids and has implications in various fields, including pharmacology and biotechnology.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₃Cl₂F N₄O₂

- Molecular Weight : Approximately 227.1 g/mol

- CAS Number : [To be determined]

The biological activity of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid is primarily attributed to its role as an analog of natural amino acids. It may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that utilize natural amino acids as substrates, thereby disrupting normal metabolic processes.

- Modulation of Signaling Pathways : By mimicking amino acids, it can interfere with signaling pathways that depend on these molecules for cellular communication.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimetabolite Properties : Similar to other amino acid derivatives, it may act as an antimetabolite, inhibiting the synthesis of proteins by competing with natural substrates.

- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to disrupt cellular metabolism in rapidly dividing cells.

Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry explored the antitumor effects of fluorinated amino acids. Results indicated that compounds similar to (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of protein synthesis essential for cancer cell proliferation .

Study 2: Enzymatic Inhibition

Research conducted by Toyn et al. focused on the inhibition of specific enzymes involved in the tryptophan biosynthetic pathway using fluorinated amino acids. The findings revealed that these compounds could effectively inhibit enzyme activity, leading to growth inhibition in yeast models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for stereospecific synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride?

Stereochemical fidelity is critical. The synthesis typically involves:

- Chiral Pool Strategy : Starting from enantiomerically pure amino acids (e.g., fluorinated derivatives) to retain stereochemistry at C2 and C4 positions .

- Fluorination Methods : Selective fluorination at the 4-position using reagents like DAST (diethylaminosulfur trifluoride) under inert conditions to avoid racemization.

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for amine protection, followed by acidic deprotection (e.g., HCl in dioxane) to form the dihydrochloride salt .

- Analytical Validation : Chiral HPLC (e.g., using a CHIRALPAK® column) and -NMR to confirm stereochemical integrity .

Q. How can researchers confirm the purity and structural identity of this compound?

A multi-technique approach is recommended:

- HPLC-MS : Reverse-phase chromatography (C18 column) with MS detection to assess purity (>98%) and confirm molecular weight (e.g., for the free base) .

- NMR Spectroscopy :

- Elemental Analysis : Quantify chloride content via ion chromatography to validate the dihydrochloride form .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in studies involving this compound?

Contradictions often arise from:

- Impurities : Trace stereoisomers or residual solvents (e.g., DMF) can alter biological activity. Use preparative HPLC to isolate the pure compound and re-test .

- Solubility Issues : Poor solubility in aqueous buffers may lead to inconsistent dosing. Optimize formulation using co-solvents (e.g., DMSO/PBS mixtures) and confirm solubility via nephelometry .

- Target Selectivity : Screen against related enzymes (e.g., arginase vs. nitric oxide synthase) to rule off-target effects. Surface plasmon resonance (SPR) can validate binding specificity .

Q. What strategies are effective for optimizing the synthetic yield of this compound without compromising stereochemistry?

- Flow Chemistry : Continuous-flow reactors improve reaction control (temperature, residence time), reducing side products in fluorination steps .

- Enzymatic Catalysis : Lipases or transaminases for enantioselective amidation or carbamimidoyl group installation, minimizing racemization .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., pH, solvent polarity) to maximize yield. For example, a 20% yield increase was achieved using THF/water (9:1) vs. pure THF .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

- Liver Microsome Assay : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to quantify parent compound degradation. Calculate and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4/5) to assess potential drug-drug interactions. A >50% inhibition at 10 µM suggests high risk .

- Stability in Biological Matrices : Spike the compound into plasma or serum, incubate at 37°C, and monitor degradation over 24 hours .

Methodological Challenges and Solutions

Q. What are the best practices for storing this compound to ensure long-term stability?

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., guanidino recognition sites) and optimize substituents for enhanced affinity .

- ADMET Prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions to prioritize analogs .

- Free Energy Perturbation (FEP) : Quantify the impact of fluorination on binding energy, guiding rational fluorination strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.